REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([CH3:13])[CH3:12])[C:9]#[N:10])=[CH:4][CH:3]=1.CC(O)C.[OH-].[Na+].Cl[CH:21]([F:23])[F:22]>CCOCC.O>[F:22][CH:21]([F:23])[O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:11]([CH3:13])[CH3:12])[C:9]#[N:10])=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C#N)C(C)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Type
|
CUSTOM
|
Details
|
is stirred in a pressure vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture below 52° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred for an additional 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the two phase mixture is separated
|
Type
|
WASH
|
Details
|
The ether solution is washed twice with water (1000 ml+500 ml)
|
Type
|
CUSTOM
|
Details
|
It is then dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 30.48 g (94.8%) of a clear, very slightly yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C#N)C(C)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |